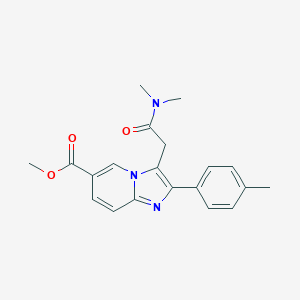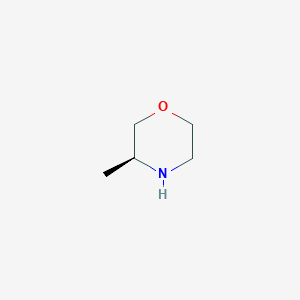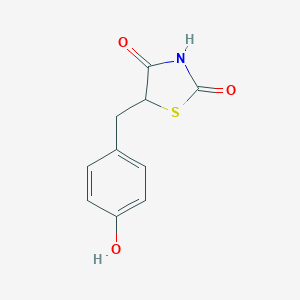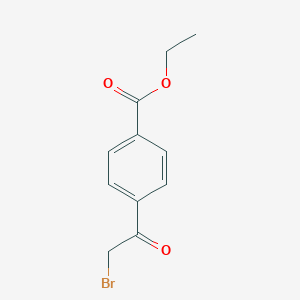![molecular formula C14H20O7 B029238 [(1S,2R,6R,8S,9R)-4,4-Dimethyl-10-oxo-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-9-yl] 2,2-dimethylpropanoate CAS No. 243982-76-5](/img/structure/B29238.png)
[(1S,2R,6R,8S,9R)-4,4-Dimethyl-10-oxo-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-9-yl] 2,2-dimethylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1S,2R,6R,8S,9R)-4,4-Dimethyl-10-oxo-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-9-yl] 2,2-dimethylpropanoate is a chemical compound that has gained significant attention in scientific research. This compound is also known as DMTS, and it has been studied for its potential applications in various fields.
Mécanisme D'action
DMTS exerts its effects through the inhibition of enzymes involved in various metabolic pathways. For example, DMTS inhibits the activity of succinate dehydrogenase, which is involved in the electron transport chain. This inhibition results in the accumulation of succinate, leading to the disruption of cellular respiration. DMTS also inhibits the activity of isocitrate lyase, which is involved in the glyoxylate cycle. This inhibition results in the accumulation of isocitrate, leading to the disruption of the metabolic pathway.
Effets Biochimiques Et Physiologiques
DMTS has been shown to have several biochemical and physiological effects. In vitro studies have shown that DMTS can inhibit the growth of various fungi and bacteria, including Candida albicans, Aspergillus niger, and Escherichia coli. In vivo studies have shown that DMTS can inhibit the growth of tumors in mice. DMTS has also been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
DMTS has several advantages for lab experiments. It is relatively easy to synthesize, and it has a long shelf life. DMTS is also stable under various conditions, making it suitable for use in a wide range of experiments. However, DMTS has some limitations. It is highly reactive and can react with other compounds, leading to the formation of unwanted byproducts. DMTS is also toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of DMTS. One potential direction is the development of DMTS-based antifungal and antibacterial agents. Another direction is the study of the effects of DMTS on various metabolic pathways. Additionally, the use of DMTS in the production of polymeric materials is an area that warrants further investigation. Finally, the development of new synthesis methods for DMTS could lead to the production of higher quality DMTS with fewer unwanted byproducts.
Conclusion:
In conclusion, [(1S,2R,6R,8S,9R)-4,4-Dimethyl-10-oxo-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-9-yl] 2,2-dimethylpropanoate, or DMTS, is a chemical compound with potential applications in various fields. DMTS has been shown to possess antifungal, antibacterial, and antitumor properties, and it has been used as a pesticide and cross-linking agent. DMTS exerts its effects through the inhibition of enzymes involved in various metabolic pathways, and it has several biochemical and physiological effects. While DMTS has advantages for lab experiments, it also has some limitations. Finally, there are several future directions for the study of DMTS, including the development of DMTS-based agents and the study of its effects on various metabolic pathways.
Méthodes De Synthèse
DMTS can be synthesized through several methods, including the reaction of 2,2-dimethylpropanoic acid with 1,2,4,5-tetraoxane in the presence of trifluoroacetic anhydride. Another method involves the reaction of 2,2-dimethylpropanoic acid with 1,2,4,5-tetraoxane in the presence of boron trifluoride etherate. Both methods have been reported to yield high-quality DMTS.
Applications De Recherche Scientifique
DMTS has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, DMTS has been shown to possess antifungal, antibacterial, and antitumor properties. In agriculture, DMTS has been used as a pesticide due to its ability to inhibit the growth of fungi and bacteria. In material science, DMTS has been used as a cross-linking agent in the production of polymeric materials.
Propriétés
Numéro CAS |
243982-76-5 |
|---|---|
Nom du produit |
[(1S,2R,6R,8S,9R)-4,4-Dimethyl-10-oxo-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-9-yl] 2,2-dimethylpropanoate |
Formule moléculaire |
C14H20O7 |
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
[(1S,2R,6R,8S,9R)-4,4-dimethyl-10-oxo-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-9-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C14H20O7/c1-13(2,3)12(16)19-8-6-7(17-10(8)15)9-11(18-6)21-14(4,5)20-9/h6-9,11H,1-5H3/t6-,7-,8+,9+,11+/m0/s1 |
Clé InChI |
GAEJYJBXEWYVOB-CQKCGHAMSA-N |
SMILES isomérique |
CC1(O[C@@H]2[C@@H]3[C@@H]([C@H](C(=O)O3)OC(=O)C(C)(C)C)O[C@@H]2O1)C |
SMILES |
CC1(OC2C3C(C(C(=O)O3)OC(=O)C(C)(C)C)OC2O1)C |
SMILES canonique |
CC1(OC2C3C(C(C(=O)O3)OC(=O)C(C)(C)C)OC2O1)C |
Synonymes |
1,2-O-(1-Methylethylidene)-β-L-Idofuranuronic Acid γ-Lactone 5-(2,2-Dimethylpropanoate); |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,4'-Trimethylenebis(oxy)bis[3-bromobenzonitrile]](/img/structure/B29160.png)

![2-(6-(Methoxycarbonyl)-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B29164.png)




![Ethyl 4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzoate](/img/structure/B29174.png)


![4-[3-[Ethyl(3-phenylpropyl)amino]propyl]phenol](/img/structure/B29196.png)

